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Compound of Interest

Compound Name: Nvs-crf38

Cat. No.: B560057 Get Quote

These application notes provide a detailed guide for researchers, scientists, and drug

development professionals on the use of the VS38 monoclonal antibody for the detection of its

target protein in Western blot analysis.

Introduction to VS38 Antibody
The VS38 monoclonal antibody recognizes a 64 kilodalton (kDa) intracytoplasmic antigen

known as cytoskeleton-linking membrane protein 63 (CLIMP-63).[1][2] This protein is highly

expressed in the rough endoplasmic reticulum of normal and neoplastic plasma cells.[2][3] Due

to its specific and strong staining in these cells, VS38 is a valuable tool for identifying plasma

cell differentiation in various research and diagnostic settings, including multiple myeloma.[1]

While primarily utilized in flow cytometry and immunohistochemistry, VS38 can also be

employed in Western blot analysis to detect the CLIMP-63 protein.

It is important to note that the target of the VS38 antibody, CLIMP-63, is not known to be a

component of the V-domain Ig Suppressor of T cell Activation (VISTA) signaling pathway.

VISTA is an immune checkpoint protein that plays a role in regulating T cell activation. This

document focuses on the application of the VS38 antibody for the detection of its specific

target, CLIMP-63, via Western blotting.

Quantitative Data Summary
For successful and reproducible Western blot results, it is crucial to optimize experimental

parameters. The following table provides a summary of recommended starting concentrations
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and ranges for key quantitative parameters.

Parameter
Recommended
Value/Range

Notes

Protein Lysate Loading 20-50 µg per lane

The optimal amount may vary

depending on the expression

level of CLIMP-63 in the

specific cell type or tissue.

VS38 Primary Antibody

Dilution
1:500 - 1:5000

The ideal dilution should be

determined empirically by

titration to achieve a strong

signal with minimal

background.

Secondary Antibody Dilution 1:2000 - 1:20,000

Dilution will depend on the

specific secondary antibody

and detection system used

(e.g., HRP-conjugated).

Blocking Time
1 hour at room temperature or

overnight at 4°C

Blocking is essential to prevent

non-specific antibody binding.

Primary Antibody Incubation
Overnight at 4°C or 1-2 hours

at room temperature

Overnight incubation at 4°C is

often recommended to

enhance signal.

Molecular Weight of Target ~64 kDa

The VS38 antibody recognizes

the CLIMP-63 protein, which

has an approximate molecular

weight of 64 kDa.

Experimental Protocols
This section provides a detailed step-by-step protocol for performing Western blot analysis

using the VS38 antibody.

I. Sample Preparation (Cell Lysates)
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Cell Lysis:

For adherent cells, wash the cell culture dish with ice-cold PBS.

Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with

protease and phosphatase inhibitors).

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and resuspend

in lysis buffer.

Incubate the lysate on ice for 30 minutes with occasional vortexing.

Centrifugation:

Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.

Supernatant Collection:

Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-

chilled tube.

Protein Quantification:

Determine the protein concentration of the lysate using a standard protein assay (e.g.,

BCA or Bradford assay).

II. SDS-PAGE and Protein Transfer
Sample Preparation for Loading:

Take a calculated volume of protein lysate and add an equal volume of 2X Laemmli

sample buffer.

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

Gel Electrophoresis:
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Load 20-30 µg of the denatured protein samples into the wells of an SDS-polyacrylamide

gel. Include a molecular weight marker in one lane.

Run the gel according to the manufacturer's instructions (e.g., 100-150V for 1-2 hours).

Protein Transfer:

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

If using a PVDF membrane, pre-activate it with methanol for 1 minute and then equilibrate

in transfer buffer.

Assemble the transfer stack and perform the transfer according to the manufacturer's

protocol (wet or semi-dry transfer).

III. Immunodetection
Blocking:

After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1%

Tween-20).

Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

for 1 hour at room temperature or overnight at 4°C with gentle agitation.

Primary Antibody Incubation:

Dilute the VS38 primary antibody in blocking buffer to the desired concentration (e.g.,

1:1000).

Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle

agitation.

Washing:

Wash the membrane three times for 5-10 minutes each with TBST to remove unbound

primary antibody.
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Secondary Antibody Incubation:

Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g.,

anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature with gentle

agitation.

Final Washes:

Wash the membrane three times for 10 minutes each with TBST.

IV. Signal Detection
Chemiluminescent Detection:

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

Incubate the membrane with the substrate for the recommended time (usually 1-5

minutes).

Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray

film in a dark room.

Visualizations
Western Blot Experimental Workflow
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Caption: Workflow for Western blot analysis.

Cellular Localization of CLIMP-63 (VS38 Target)
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Caption: Location of CLIMP-63 in the cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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